molecular formula C10H12N2O4 B1385723 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid CAS No. 1019387-83-7

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid

Cat. No.: B1385723
CAS No.: 1019387-83-7
M. Wt: 224.21 g/mol
InChI Key: LYWIDGKTVMVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is an organic compound characterized by the presence of an isopropylamino group, a nitro group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid typically involves the nitration of a suitable benzene derivative followed by the introduction of the isopropylamino group. One common method includes:

    Nitration: The starting material, such as benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amination: The nitrobenzoic acid is then subjected to reductive amination using isopropylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon or iron in the presence of hydrochloric acid.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of suitable catalysts.

    Oxidation: The isopropylamino group can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidative conditions.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Sulfuric acid, hydrochloric acid, palladium on carbon.

Major Products:

    Reduction: 2-(Isopropylamino)-5-aminobenzenecarboxylic acid.

    Substitution: Various esters and amides of this compound.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Methylamino)-5-nitrobenzenecarboxylic acid
  • 2-(Ethylamino)-5-nitrobenzenecarboxylic acid
  • 2-(Propylamino)-5-nitrobenzenecarboxylic acid

Comparison: 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets compared to its methyl, ethyl, or propyl analogs.

Properties

IUPAC Name

5-nitro-2-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)11-9-4-3-7(12(15)16)5-8(9)10(13)14/h3-6,11H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWIDGKTVMVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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